

# Technical Guide: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

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## Compound of Interest

**Compound Name:** 1-(Pyridin-2-ylmethyl)-1,4-diazepane

**Cat. No.:** B1303736

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CAS Number: 247118-06-5

This technical guide provides an in-depth overview of **1-(Pyridin-2-ylmethyl)-1,4-diazepane**, a heterocyclic compound featuring a pyridine moiety attached to a 1,4-diazepane ring system. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Compound Identification and Properties

Property	Value	Source
CAS Number	247118-06-5	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	191.28 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1CNCCN(C1)CC2=CC=CC=N2	N/A
Physical Description	Not available	N/A
Solubility	Not available	N/A

## Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route is through the N-alkylation of 1,4-diazepane. This method is a standard procedure for the formation of N-C bonds. An alternative approach involves reductive amination, which is also a widely used method for the synthesis of amines.

## Proposed Synthesis via N-Alkylation

This protocol describes a general procedure for the N-alkylation of 1,4-diazepane with a suitable pyridin-2-ylmethyl halide.

### Materials:

- 1,4-Diazepane
- 2-(Chloromethyl)pyridine hydrochloride (or 2-(bromomethyl)pyridine)
- A suitable base (e.g., potassium carbonate, triethylamine)
- A suitable solvent (e.g., acetonitrile, dimethylformamide)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

### Procedure:

- To a solution of 1,4-diazepane (1.0 equivalent) in the chosen solvent, add the base (2.0-3.0 equivalents).
- Stir the mixture at room temperature for a designated period to ensure proper mixing.
- Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.
- Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.

## Proposed Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** via reductive amination of 1,4-diazepane with pyridine-2-carbaldehyde.

### Materials:

- 1,4-Diazepane
- Pyridine-2-carbaldehyde
- A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Acetic acid (optional, as a catalyst)
- Standard laboratory glassware and purification equipment

### Procedure:

- To a solution of 1,4-diazepane (1.0 equivalent) and pyridine-2-carbaldehyde (1.0-1.2 equivalents) in the chosen solvent, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate.

- Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at or below room temperature.
- Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
- Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.

## Biological Activity and Potential Applications

Specific biological data for **1-(Pyridin-2-ylmethyl)-1,4-diazepane** is not readily available in the scientific literature. However, the 1,4-diazepane scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.

The following table summarizes the general biological activities associated with the 1,4-diazepine class of compounds. It is important to note that these are general activities and the specific activity of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** would require dedicated biological screening.

Biological Activity	Potential Therapeutic Application	Representative References
Antipsychotic	Treatment of schizophrenia and other psychotic disorders	<a href="#">[1]</a>
Anxiolytic	Management of anxiety disorders	<a href="#">[1]</a>
Anticonvulsant	Control of seizures in epilepsy	<a href="#">[1]</a>
Anticancer	Inhibition of cancer cell proliferation	<a href="#">[1]</a> <a href="#">[2]</a>
Antimicrobial	Treatment of bacterial and fungal infections	<a href="#">[1]</a>
Anthelmintic	Eradication of parasitic worms	<a href="#">[1]</a>

## Visualizations

### Experimental Workflow: N-Alkylation Synthesis

The following diagram illustrates a typical workflow for the synthesis of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** via the N-alkylation method.



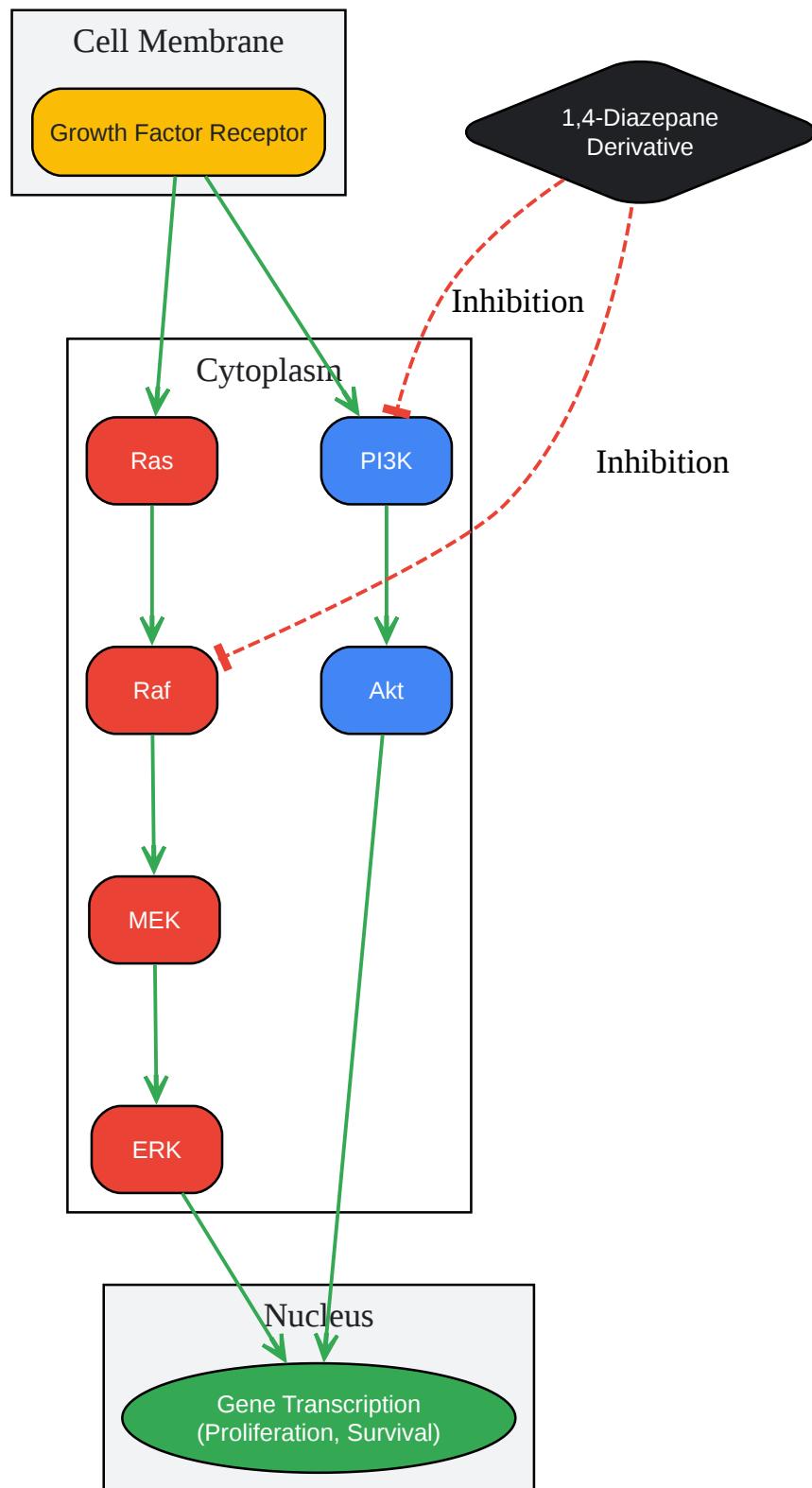
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A generalized workflow for the N-alkylation synthesis.

### Hypothetical Signaling Pathway Involvement

Given the reported anticancer activity of some 1,4-diazepine derivatives, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression. The following diagram illustrates a simplified, hypothetical signaling

pathway that could be targeted by a 1,4-diazepane derivative. This is a generalized representation and not based on specific data for **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.



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A hypothetical cancer signaling pathway modulated by a 1,4-diazepane derivative.

## Disclaimer

The information provided in this technical guide is for research and informational purposes only. The experimental protocols are proposed based on general chemical principles and may require optimization. The biological activities described are general to the 1,4-diazepine class of compounds, and specific data for **1-(Pyridin-2-ylmethyl)-1,4-diazepane** is not available. Researchers should conduct their own investigations and safety assessments before using this information.

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## References

- 1. [benthamscience.com](http://benthamscience.com) [benthamscience.com]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
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